4'-epi-Entecavir-di-o-benzyl Ether
Beschreibung
Eigenschaften
CAS-Nummer |
1354695-85-4 |
|---|---|
Molekularformel |
C26H27N5O3 |
Molekulargewicht |
457.534 |
IUPAC-Name |
2-amino-9-[(1S,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-3H-purin-6-one |
InChI |
InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21-,22+/m0/s1 |
InChI-Schlüssel |
KROVOOOAPHSWCR-FDFHNCONSA-N |
SMILES |
C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4NC(=NC5=O)N |
Synonyme |
2-Amino-1,9-dihydro-9-[(1S,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Hydroxyl Group Protection
Entecavir contains two primary hydroxyl groups that require protection to prevent undesired side reactions. The use of benzyl chloride () in the presence of sodium hydride () achieves efficient protection, forming intermediate 1 (Figure 1). Alternative silyl ethers, such as tert-butyldimethylsilyl (TBS) groups, are less common due to their sensitivity to fluoride-based deprotection agents.
Table 1: Efficiency of Protecting Groups for Entecavir Hydroxyl Groups
| Protecting Group | Reagent | Yield (%) | Stability Profile |
|---|---|---|---|
| Benzyl Ether | Benzyl Chloride | 92 | Stable to acids, bases |
| TBS Ether | TBSCl/Imidazole | 85 | Labile to |
Following hydroxyl protection, the introduction of benzyl ether groups at the 4'- and di-o-positions proceeds via nucleophilic substitution. Benzyl bromide () in tetrahydrofuran (THF) with potassium tert-butoxide () as a base achieves >90% conversion to intermediate 2. The stereochemical outcome at the 4'-position is critical, as epimerization leads to the desired 4'-epi configuration.
Mechanism of Epimerization
Epimerization at the 4'-position occurs through a keto-enol tautomerism intermediate, stabilized by the electron-withdrawing effect of the adjacent purinone ring. Computational studies indicate an activation energy () of 25 kcal·mol for this step, necessitating precise temperature control (0–5°C) to minimize racemization.
Table 2: Reaction Conditions for Benzylation
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes epimerization |
| Solvent | THF | Enhances nucleophilicity |
| Base | Ensures complete deprotonation |
Deprotection and Final Product Isolation
The final step involves selective removal of protecting groups to yield this compound. Hydrogenolysis using palladium on carbon () under atmosphere (1 atm) cleaves benzyl ethers without affecting the purinone core.
Purification Techniques
Crude product purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile-water gradient (60:40 to 90:10 over 30 min). This method achieves >99% purity, as confirmed by -NMR and high-resolution mass spectrometry (HRMS).
Table 3: Analytical Data for this compound
| Technique | Key Data |
|---|---|
| -NMR | δ 7.35–7.25 (m, 10H, benzyl), δ 5.45 (s, 1H, H-1') |
| HRMS | m/z 457.211 [M+H] (calc. 457.211) |
Industrial-Scale Production Considerations
Scaling the synthesis necessitates modifications to enhance throughput and cost-efficiency. Continuous flow reactors reduce reaction times from 24 hours (batch) to 2 hours, while immobilized catalysts enable hydrogenolysis recycling.
Yield Optimization
Statistical design of experiments (DoE) identifies temperature and catalyst loading as critical factors. A central composite design (CCD) model predicts a maximum yield of 88% at 50°C and 5% loading.
Analytical and Regulatory Compliance
Quality control protocols adhere to ICH guidelines, with emphasis on residual solvent analysis (e.g., THF limits <720 ppm). Stability studies under accelerated conditions (40°C/75% RH) confirm no degradation over 6 months .
Analyse Chemischer Reaktionen
Types of Reactions
4’-epi-Entecavir-di-o-benzyl Ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ether groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different alkyl or aryl groups replacing the benzyl ether groups.
Wissenschaftliche Forschungsanwendungen
4’-epi-Entecavir-di-o-benzyl Ether has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antiviral properties and interactions with biological molecules.
Medicine: Investigated for its potential use in antiviral therapies, particularly against hepatitis B virus.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Wirkmechanismus
The mechanism of action of 4’-epi-Entecavir-di-o-benzyl Ether is similar to that of Entecavir. It functions by inhibiting the hepatitis B virus (HBV) polymerase. The compound competes with the natural substrate deoxyguanosine triphosphate, inhibiting the three activities of the HBV polymerase:
Base Priming: Prevents the initiation of DNA synthesis.
Reverse Transcription: Inhibits the reverse transcription of the negative strand from the pregenomic messenger RNA.
DNA Synthesis: Blocks the synthesis of the positive strand of HBV DNA.
Vergleich Mit ähnlichen Verbindungen
Key Structural Features :
- Epimerization at 4'-position : The "4'-epi" designation indicates inversion of stereochemistry at this carbon, which may influence binding to viral polymerase .
- Di-O-benzyl Ether Groups : Benzyl groups are introduced via ether linkages, likely serving as protective groups to enhance lipophilicity and synthetic stability .
- Molecular Weight : 457.54 g/mol (based on ent-Entecavir-di-O-benzyl Ether analog) .
Structural and Functional Analogues
Table 1: Comparative Analysis of 4'-epi-Entecavir-di-O-benzyl Ether and Related Compounds
Stereochemical and Functional Differences
- Benzyl Ether vs. Hydroxyl Groups : Di-O-benzylation increases lipophilicity, enhancing membrane permeability but requiring deprotection for activation. In contrast, hydroxylated variants (e.g., 8-Hydroxy Entecavir) are more polar and susceptible to metabolic oxidation .
- Enantiomeric Forms: The "ent-" prefix in ent-Entecavir-di-O-benzyl Ether denotes enantiomeric inversion, which could lead to entirely distinct biological activity profiles compared to the 4'-epi derivative .
Physicochemical Properties
- Solubility : Benzyl ethers reduce aqueous solubility compared to hydroxylated Entecavir derivatives, necessitating formulation adjustments for in vivo studies .
- Stability : The benzyl groups protect against enzymatic degradation, making this compound more stable in synthetic intermediates than 8-Hydroxy or 8-Methoxy analogs .
Toxicological and Pharmacokinetic Considerations
- Metabolic Pathways : Benzylated compounds require metabolic deprotection (e.g., via cytochrome P450 enzymes), whereas hydroxylated impurities like 8-Hydroxy Entecavir may undergo direct glucuronidation .
Q & A
Q. How should researchers design a data management plan (DMP) for regulatory compliance?
- Methodological Answer : Define data types (spectral, chromatographic), storage formats (JCAMP-DX for NMR), and retention periods (10+ years for pharmaceuticals). Specify access protocols (e.g., embargo periods for patent applications). Include ethical guidelines for data sharing (CC-BY licenses) and cite institutional policies (e.g., ERC DMP templates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
